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Compound of Interest

Compound Name:
6-(Bromomethyl)-1-

chloroisoquinoline

Cat. No.: B13701178

Get Quote

Executive Summary
6-(Bromomethyl)-1-chloroisoquinoline is a high-value intermediate in medicinal chemistry,

particularly for developing kinase inhibitors (e.g., ROCK, PKA). Its utility stems from its

orthogonal reactivity profile:

C6-Bromomethyl Group: A highly reactive electrophile for

alkylation (reacts with amines, thiols, and active methylene compounds).

C1-Chloro Group: A stable handle for subsequent metal-catalyzed cross-coupling (Suzuki-

Miyaura, Buchwald-Hartwig) or

displacement.

This guide provides a validated protocol for using this reagent to N-alkylate secondary amines

—a critical step in generating pharmacophores similar to Fasudil and Netarsudil analogs.
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Property Specification

IUPAC Name 6-(bromomethyl)-1-chloroisoquinoline

CAS Number 205055-63-6

Molecular Weight 256.53 g/mol

Appearance Off-white to pale yellow solid

Storage 2–8°C, under inert atmosphere (Argon/Nitrogen)

Solubility
Soluble in DCM, THF, DMF, DMSO; Insoluble in

water

Critical Safety Warning: Lachrymator
Hazard: Benzylic bromides are potent lachrymators (tear gas agents) and severe skin irritants.

Engineering Controls: All operations must be performed in a functioning chemical fume hood.

PPE: Double nitrile gloves, safety goggles, and a lab coat are mandatory.

Decontamination: Spills should be treated with 10% aqueous sodium thiosulfate (to quench

the alkylating agent) before cleaning.

Mechanism of Action: Orthogonal Functionalization
The molecule allows for a "Click-then-Couple" strategy. The bromomethyl group is kinetically

more reactive than the chloro-isoquinoline core, allowing selective alkylation without disturbing

the C1-Cl bond.
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Figure 1: Orthogonal reactivity map. The benzylic bromide (Path A) is selectively engaged

before the aryl chloride (Path B).

Validated Protocol: N-Alkylation of Secondary
Amines
Objective: Synthesize a tertiary amine via

displacement of the bromide. Scale: 1.0 mmol (adaptable).

Reagents
Electrophile: 6-(Bromomethyl)-1-chloroisoquinoline (1.0 equiv)

Nucleophile: Secondary Amine (e.g., Piperazine derivative, Morpholine) (1.1 equiv)

Base: Potassium Carbonate (

), anhydrous (2.0 equiv) OR

-Diisopropylethylamine (DIPEA) (1.5 equiv)

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[1]

Additive (Optional): Sodium Iodide (NaI) (0.1 equiv) – Finkelstein catalyst to accelerate

sluggish reactions.

Step-by-Step Procedure
Preparation (T = 0 min):

Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.

Purge with Nitrogen (

) or Argon.

Add 1.0 mmol of the Secondary Amine and 2.0 mmol of

(powdered).

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b13701178/docs?utm_src=pdf-body#application-note-selective-alkylation-strategies-using-6-bromomethyl-1-chloroisoquinoline
https://pdf.benchchem.com/3742/Synthesis_Protocol_for_6_Bromo_1_methylquinolin_4_1H_one_An_Essential_Intermediate_for_Drug_Discovery.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13701178?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Suspend in 5 mL of anhydrous Acetonitrile (0.2 M concentration).

Addition (T = 10 min):

Dissolve 1.0 mmol (256 mg) of 6-(Bromomethyl)-1-chloroisoquinoline in 2 mL of

Acetonitrile.

Crucial: Add the electrophile solution dropwise to the amine suspension at Room

Temperature (RT).

Why? Dropwise addition prevents the formation of quaternary ammonium salts (over-

alkylation) if using primary amines, though less critical for secondary amines.

Reaction (T = 10 min to 4 hrs):

Stir vigorously at RT.

Monitor: Check TLC (Hexane/EtOAc 7:3) or LC-MS every hour.

Optimization: If reaction is <50% complete after 2 hours, add 15 mg (0.1 equiv) of NaI and

warm to 40°C. Avoid heating >60°C to prevent hydrolysis of the bromide or displacement

of the C1-chloride.

Workup:

Dilute reaction mixture with EtOAc (20 mL).

Wash with Water (2 x 10 mL) to remove inorganic salts.

Wash with Brine (1 x 10 mL).

Dry organic layer over

, filter, and concentrate in vacuo.

Purification:

The crude residue is typically a yellow oil/solid.
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Purify via Flash Column Chromatography (Silica Gel).

Eluent: Gradient 0%

5% MeOH in DCM.

Troubleshooting & Optimization
Issue Probable Cause Corrective Action

Low Yield
Hydrolysis of bromide by wet

solvent.

Use strictly anhydrous

MeCN/DMF and store

reagents in a desiccator.

Sluggish Reaction
Poor nucleophilicity of amine.

[2]

Add catalytic NaI (0.1 eq) to

form the more reactive alkyl

iodide in situ.

By-product: Dimer
Amine is primary (R-

).

Use a large excess of amine

(3-5 eq) or use a protecting

group strategy.

C1-Cl Displacement
Reaction temperature too high

(>80°C).

Keep temperature <40°C. The

C1-Cl bond is stable at mild

temperatures.

Analytical Validation
Confirm the structure using NMR and MS. The key diagnostic signals are:

1H NMR (CDCl3, 400 MHz):

3.70 - 3.80 ppm (s, 2H): The benzylic methylene protons (

) will shift upfield from the starting bromide (

4.6 ppm) upon alkylation.

8.2 - 8.5 ppm: Isoquinoline aromatic protons.

LC-MS:

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Wade)_Complete_and_Semesters_I_and_II/Map%3A_Organic_Chemistry_(Wade)/20%3A_Amines/20.06%3A_Reactions_of_Amines
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13701178?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Look for the parent ion

.

Note: The characteristic Chlorine isotope pattern (

in 3:1 ratio) should remain visible, confirming the C1-Cl bond is intact.

Experimental Workflow Diagram
Step 1: Setup

Suspend Amine + Base in MeCN
(Inert Atmosphere)

Step 2: Addition
Add Bromide dropwise at RT

Step 3: Monitor (TLC/LCMS)
Is SM consumed?

No (Add NaI/Heat)

Step 4: Workup
Dilute EtOAc, Wash H2O/Brine

Yes

Step 5: Purification
Flash Chromatography (DCM/MeOH)
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Figure 2: Standard operating procedure for N-alkylation.
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Reaction Optimization (Finkelstein Conditions)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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